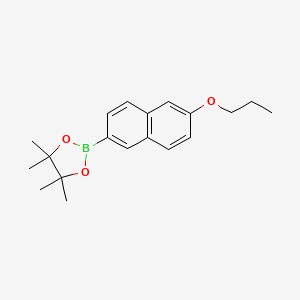
4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 6-propoxynaphthalene-2-boronic acid with a diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for boronic esters often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the development of pharmaceuticals and as intermediates in the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, boronic esters are explored for their potential in drug development, particularly in cancer therapy and enzyme inhibition.
Industry
Boronic esters are used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 6-Methoxynaphthalene-2-boronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a naphthalene ring substituted with a propoxy group. This structure can impart unique reactivity and properties compared to other boronic esters.
Properties
Molecular Formula |
C19H25BO3 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-propoxynaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H25BO3/c1-6-11-21-17-10-8-14-12-16(9-7-15(14)13-17)20-22-18(2,3)19(4,5)23-20/h7-10,12-13H,6,11H2,1-5H3 |
InChI Key |
DKTNBJTYFFWJAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
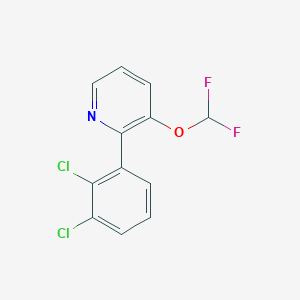
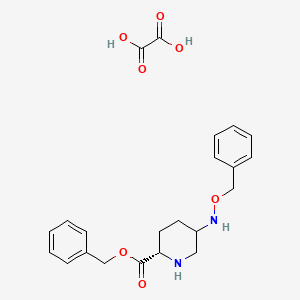

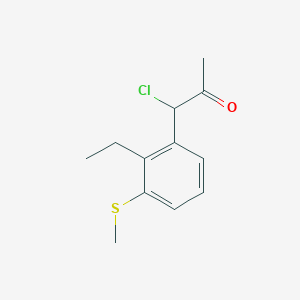
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

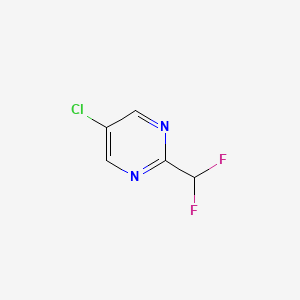

![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
